sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
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Overview
Description
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate, also known by its chemical formula C18H12ClN2NaO6S , is a synthetic organic compound widely used as a pigment. It is known for its vibrant red color and is commonly used in various industrial applications, including plastics, coatings, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate typically involves the diazotization of 2-amino-5-chlorotoluene followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out in an aqueous medium under acidic conditions, and the resulting product is then converted to its monosodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of colored plastics, coatings, and inks.
Mechanism of Action
The mechanism of action of sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate involves its interaction with molecular targets through various pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity. The compound’s stability and ability to form complexes with other molecules make it effective in its applications .
Comparison with Similar Compounds
- Cipigmentred49,monosodiumsalt
- Cipigmentred50,monosodiumsalt
- Cipigmentred51,monosodiumsalt
Comparison: sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate is unique due to its specific chemical structure, which imparts distinct properties such as color stability and resistance to environmental factors. Compared to similar compounds, it offers better performance in terms of color vibrancy and durability .
Properties
CAS No. |
17797-35-2 |
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Molecular Formula |
C18H12ClN2NaO6S |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI Key |
HNSMAGIPYOXRNC-PLMZOXRSSA-M |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)O.[Na+] |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
Synonyms |
CIPIGMENTRED48,MONOSODIUMSALT |
Origin of Product |
United States |
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